3,3-Dimethyl-6-phenylpiperazine-2,5-dione

Vue d'ensemble

Description

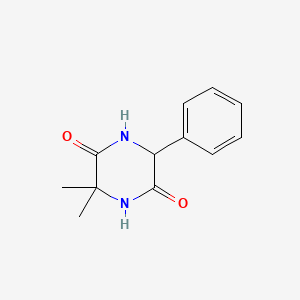

3,3-Dimethyl-6-phenylpiperazine-2,5-dione is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . It is a piperazine derivative characterized by the presence of two carbonyl groups at positions 2 and 5, a phenyl group at position 6, and two methyl groups at position 3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-6-phenylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2,5-diketopiperazine with phenylmagnesium bromide, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well

Activité Biologique

3,3-Dimethyl-6-phenylpiperazine-2,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives. Its molecular formula is with a molecular weight of 232.28 g/mol. The compound features a piperazine ring substituted with two methyl groups and a phenyl group, contributing to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests have shown that it can induce apoptosis in various cancer cell lines. For example, a study reported that derivatives containing similar piperazine moieties displayed potent cytotoxic effects against human hepatoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values indicating higher potency than standard chemotherapeutic agents such as 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HepG2 | 0.78 | More potent than 5-FU |

| MCF-7 | 0.9 | Comparable to existing treatments |

Antidepressant Effects

The compound has also been investigated for its potential antidepressant effects. Research indicates that it may act on serotonin receptors, enhancing mood and reducing anxiety-like behaviors in animal models. The mechanism is believed to involve the modulation of neurotransmitter levels in the brain .

Anti-inflammatory Properties

In addition to its anticancer and antidepressant activities, this compound has been shown to possess anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This dual inhibition suggests potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.

- Neurotransmitter Modulation : It enhances serotonin and norepinephrine levels, contributing to its antidepressant effects.

- COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Study on Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer effects of various piperazine derivatives including this compound on melanoma and breast cancer cells. The findings indicated that compounds with similar structures exhibited significant cytotoxicity and induced apoptosis more effectively than traditional chemotherapeutics .

Study on Antidepressant Effects

In an animal model study published in Journal of Medicinal Chemistry, researchers found that treatment with this compound led to significant improvements in depressive behaviors compared to control groups. The compound was administered over a period of two weeks and showed a marked increase in serotonin levels post-treatment .

Propriétés

IUPAC Name |

3,3-dimethyl-6-phenylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2)11(16)13-9(10(15)14-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAOVZJNDPAQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(C(=O)N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.